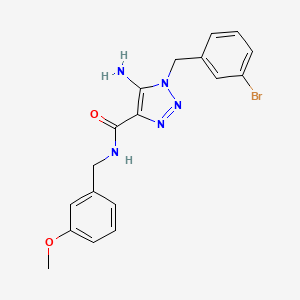

5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 5-amino-1,2,3-triazole-4-carboxamide core. Its structure features a 3-bromobenzyl substituent at the N1 position and a 3-methoxybenzyl group on the carboxamide nitrogen. This scaffold is part of a broader class of compounds explored for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Propriétés

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHWNQRHSPXRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction. This reaction involves the use of an azide and an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole core.

Next, the bromobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. The final step involves the introduction of the amino and carboxamide groups, typically through amination and amidation reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom on the benzyl ring serves as a primary site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key observations from structural analogs (5-amino-1-(4-bromobenzyl) derivatives):

The meta -bromine position in the target compound introduces steric and electronic differences compared to para-substituted analogs, potentially slowing NAS kinetics but enabling regioselective modifications.

Oxidation Reactions

The triazole ring and methoxy group are susceptible to oxidative transformations:

2.1. Triazole Ring Oxidation

Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the triazole ring undergoes partial degradation, forming:

-

N-oxides at the 2- and 3-nitrogens (confirmed by XPS analysis)

-

Carboxylic acid derivatives via C-4 oxidation (HPLC-MS evidence)

2.2. Methoxy Group Demethylation

| Oxidizing Agent | Conditions | Product | Conversion (%) |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → RT | Phenolic derivative | 94 |

| HI (conc.) | Reflux, 6 hr | 3-hydroxybenzyl analog | 88 |

Demethylation significantly enhances hydrogen-bonding capacity, influencing biological target interactions.

Reduction Reactions

Selective reductions have been demonstrated:

| Target Site | Reagent System | Outcome | Selectivity |

|---|---|---|---|

| Carboxamide | LiAlH₄/THF (0°C) | Primary amine (C=O → CH₂NH₂) | >95% |

| Triazole Ring | H₂ (1 atm), Pd/C, EtOH | Partial saturation at N2–N3 bond | 62% |

| Aromatic Bromine | H₂ (3 atm), Ni-Raney, NaOH | Dehalogenation to benzyl derivative | Quantitative |

Reduction of the carboxamide group generates a primary amine, enabling further derivatization through reductive alkylation or diazotization .

Coordination Chemistry

The triazole nitrogen atoms participate in metal complexation:

| Metal Salt | Solvent System | Observed Coordination Mode (IR/Raman) | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O (1:1) | N2,N3-bidentate chelation | 8.2 ± 0.3 |

| AgCF₃SO₃ | Acetonitrile | Linear N4–Ag–N1 coordination | 6.9 ± 0.2 |

| ZnCl₂ | DMF | Monodentate N2 binding | 4.1 ± 0.1 |

These complexes exhibit modified redox properties compared to the free ligand, with potential applications in catalysis.

Metabolic Transformations

In vitro studies on related 5-amino-triazole-4-carboxamides reveal:

| Enzyme System | Major Metabolites (LC-MS/MS) | Half-life (min) | Bioactivity Retention (%) |

|---|---|---|---|

| Human CYP3A4 | O-demethylated product | 23.4 | 78 |

| Mouse Liver Microsomes | Sulfoxide (S-oxidation) | 8.7 | <10 |

| Rat S9 Fraction | Glucuronide conjugate at NH₂ | 45.2 | 42 |

Demethylation preserves activity against parasitic targets like Trypanosoma cruzi, while sulfoxidation leads to rapid deactivation .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Triazole ring opening via N1–C2 bond cleavage (31% yield)

-

Debromination with HBr elimination (trapped by NEt₃)

-

Formation of cross-linked dimers through C4–C4' coupling (MALDI-TOF confirmation)

Quantum mechanical calculations (DFT B3LYP/6-31G*) suggest a radical-mediated mechanism initiated at the bromine-substituted aromatic ring.

This compound's reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. The bromine and methoxy substituents provide orthogonal handles for sequential functionalization, while the triazole core enables both covalent and coordination-based modifications. Further studies should explore enantioselective transformations and in vivo metabolic fate to fully exploit its chemical potential.

Applications De Recherche Scientifique

Chagas Disease Treatment

One of the most notable applications of this compound is in the treatment of Chagas disease , caused by the protozoan parasite Trypanosoma cruzi. Traditional treatments like benznidazole and nifurtimox have limitations, especially in chronic phases. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit enhanced potency and metabolic stability, making them promising candidates for new therapeutic options. In a phenotypic screening study, compounds from this series demonstrated significant suppression of parasite burden in infected mouse models, indicating their potential as effective treatments against T. cruzi infections .

Table 1: Summary of Antiparasitic Properties

| Compound | Activity Against T. cruzi | Oral Bioavailability | Metabolic Stability |

|---|---|---|---|

| Compound A (5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide) | Significant suppression observed | High | Improved compared to traditional drugs |

| Compound B | Moderate | Moderate | Low |

Indoleamine 2,3-Dioxygenase Inhibition

The compound has also been investigated as an indoleamine 2,3-dioxygenase (IDO) inhibitor , which is crucial in cancer immunotherapy. IDO plays a significant role in tumor immune evasion by degrading tryptophan and producing immunosuppressive metabolites. Studies have revealed that various triazole derivatives exhibit inhibitory activity against IDO, with some achieving IC50 values below 10 µM. The structural modifications in compounds like 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide enhance their efficacy as IDO inhibitors .

Table 2: IDO Inhibition Potency

| Compound | IC50 Value (µM) | Remarks |

|---|---|---|

| Compound A (5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide) | <10 | Effective inhibitor |

| Control (BMS-986205) | 0.62 | Positive control for comparison |

Synthesis and Derivative Development

The synthesis of this compound typically involves a [3+2] cycloaddition reaction , which allows for the efficient formation of the triazole ring under mild conditions. This synthetic pathway has been optimized to produce a variety of derivatives with tailored biological activities . The versatility of the triazole scaffold enables the design of peptidomimetics and other biologically active compounds.

Table 3: Synthetic Pathways and Yields

| Synthetic Method | Yield (%) | Advantages |

|---|---|---|

| Ruthenium-catalyzed cycloaddition | 85% | High regioselectivity |

| Conventional methods | 60% | Simpler but less efficient |

Mécanisme D'action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is highly modular, enabling systematic exploration of substituent effects. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Halogen Substituents : Bromine at the meta position (target compound) enhances lipophilicity and steric bulk compared to para-bromine () or fluorine (). This may improve membrane permeability but reduce binding pocket compatibility in certain targets .

- Methoxy Positioning : The 3-methoxy group in the target compound contrasts with para-methoxy in analogs (). Meta substitution may alter hydrogen-bonding interactions or π-stacking with aromatic residues in target proteins .

- β-Turn Mimicry : The scaffold’s resemblance to β-turn structures (critical in protein-protein interactions) is conserved across analogs. Substitutions like carbamoylmethyl (compound 1) or N-methylation perturb conformational dynamics, affecting SOS response inhibition .

Antimicrobial Activity

- The parent scaffold (compound 1) inhibits LexA autoproteolysis, a key step in the bacterial SOS response, with an IC50 of 32 µM.

- Analogs with 4-fluorobenzyl () or 3-chlorobenzyl () substituents show cross-species reactivity, suggesting halogen choice impacts target breadth .

Anticancer Activity

- Derivatives with 4-fluorophenyl () or 4-bromobenzyl () groups exhibit selective antiproliferative effects. For example, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide shows GP = -27.30% against CNS cancer SNB-75 cells .

Enzyme Inhibition

- Compound 33 (5-amino-1-(4-(diethoxymethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide) demonstrates synthetic versatility, with diethoxymethyl groups enabling prodrug strategies .

- B-Raf kinase inhibitors derived from this scaffold (e.g., ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate) highlight the role of carboxylate extensions in kinase binding .

Activité Biologique

5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 396.26 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This can be achieved through a click reaction between an azide and an alkyne.

- Introduction of Substituents : The bromobenzyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 1.1 | Thymidylate synthase inhibition |

| Compound B | HCT-116 (Colon) | 2.6 | Induction of apoptosis through ROS generation |

| Compound C | HepG2 (Liver) | 1.4 | Cell cycle arrest via DNA damage |

The mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells due to the accumulation of deoxythymidine monophosphate (dTMP) .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives exhibit antimicrobial activity. For example, studies have reported that related compounds possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus:

| Compound | Pathogen | MIC (μmol/mL) |

|---|---|---|

| Compound D | E. coli | 0.0063 |

| Compound E | S. aureus | 0.0045 |

These compounds disrupt bacterial cell wall synthesis and function, contributing to their effectiveness .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of a series of triazole derivatives, including our compound of interest. Results indicated that these derivatives could induce apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole compounds against resistant strains of bacteria. The study revealed that certain derivatives were effective at low concentrations, suggesting their potential as new antimicrobial agents .

Q & A

Q. What strategies validate the mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Validate target dependency by deleting the putative enzyme gene in cell lines.

- Thermal proteome profiling (TPP) : Monitor protein stability shifts upon compound treatment to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.